Oxaydo - 52446-25-0

Oxaydo

Catalog Number: EVT-3163277
CAS Number: 52446-25-0
Molecular Formula: C17H20ClNO4
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxaydo, also known as oxycodone hydrochloride, is an immediate-release opioid agonist intended for oral administration . It is used to manage short term (acute) and long term (chronic) pain severe enough to require an opioid pain medicine, when other pain treatments such as non-opioid pain medicines do not treat your pain well enough or you cannot tolerate them .


Molecular Structure Analysis

Oxycodone, the active ingredient in Oxaydo, is a semisynthetic opioid with agonistic properties on mu, kappa, and delta-type opioid receptors, with the strongest affinity being for mu-type receptors .


Chemical Reactions Analysis

Oxycodone is metabolized by members of the cytochrome P450 (CYP) enzyme superfamily. The CYP3A4, CYP3A5, and CYP2D6 enzymes convert oxycodone to either less-active (CYP3A4 and CYP3A5) or more-active (CYP2D6) metabolites .

Source and Classification

Oxaydo is derived from thebaine, which is an opiate alkaloid obtained from the opium poppy (Papaver somniferum). It was first synthesized in Germany in 1917 and has since become one of the most widely prescribed opioids in clinical practice for pain management . The drug's classification as a controlled substance reflects the regulatory measures in place to monitor its use due to risks associated with opioid medications.

Synthesis Analysis
  1. Microbial Dihydroxylation: This initial step utilizes Escherichia coli JM109 (pDTG601A) to convert phenethyl acetate into a cyclohexadienediol intermediate.
  2. Intramolecular Heck Reaction: This reaction establishes critical quaternary carbon centers within the molecular structure.
  3. Radical Cyclization: SmI₂-mediated radical cyclization introduces hydroxyl and ketone functionalities at specific carbon positions.
  4. Oxidation: A benzylic alcohol intermediate undergoes oxidation to form the ketone .

This multi-step synthesis highlights the intricate processes required to produce oxycodone derivatives, emphasizing the need for precision and control throughout the chemical reactions.

Molecular Structure Analysis

The molecular structure of oxycodone can be represented by its chemical formula C18H21NO4C_{18}H_{21}NO_4. It features a complex arrangement that includes:

  • Phenanthrene Core: The backbone consists of a fused polycyclic aromatic system.
  • Hydroxyl Groups: Two hydroxyl groups are present, contributing to its solubility and reactivity.
  • Ketone Functionality: The presence of a ketone enhances its pharmacological properties.

In terms of stereochemistry, oxycodone exhibits specific chiral centers that are crucial for its biological activity. Detailed structural analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Oxycodone undergoes various chemical reactions during its metabolism and therapeutic use:

  1. Metabolism: Oxycodone is primarily metabolized in the liver through cytochrome P450 enzymes:
    • CYP3A4 and CYP3A5 catalyze N-demethylation to produce noroxycodone.
    • CYP2D6 further metabolizes noroxycodone to noroxymorphone.
    • Other pathways include reductions and conjugations leading to multiple metabolites, each with distinct pharmacological effects .
  2. Degradation Reactions: Stability studies have identified degradation products formed under acidic conditions, such as aldol dimers resulting from condensation reactions. These impurities can influence both efficacy and safety profiles .
Mechanism of Action

The mechanism of action of oxycodone involves binding to mu-opioid receptors in the central nervous system. This binding leads to:

  • Analgesic Effects: Activation of these receptors inhibits pain pathways, resulting in reduced perception of pain.
  • Respiratory Depression: High doses can depress respiratory function by affecting brainstem centers responsible for breathing control.
  • Gastrointestinal Effects: Oxycodone slows gastrointestinal motility, leading to common side effects such as constipation .

Pharmacokinetics reveal that oxycodone has an oral bioavailability ranging from 60% to 87%, with peak plasma concentrations occurring approximately 5 hours after administration .

Physical and Chemical Properties Analysis

Oxaydo exhibits several important physical and chemical properties:

The formulation is designed to resist manipulation; it must be swallowed whole to prevent misuse .

Applications

Oxaydo is primarily used in clinical settings for:

  • Pain Management: Indicated for patients experiencing moderate to severe pain where non-opioid alternatives are ineffective.
  • Research Applications: Investigated for its pharmacological properties in various studies focusing on pain mechanisms and opioid receptor interactions.

Given its potential for abuse, Oxaydo is prescribed with caution, emphasizing patient assessment for addiction risk prior to initiation .

Synthesis and Molecular Design of 14-Oxygenated-N-methylmorphinan Derivatives

Historical Evolution of Morphinan-Based Opioid Analogues

The structural evolution of morphinan opioids originated with morphine's isolation in 1804, a phenanthrene-derived alkaloid from Papaver somniferum [3] [5]. Early 20th-century advancements centered on modifying this core scaffold to enhance pharmacological properties. János Kabay's pioneering extraction method (1925) enabled industrial-scale production of morphine precursors, facilitating semi-synthetic derivatization [3]. The critical breakthrough emerged with the identification of thebaine as a versatile intermediate for 14-oxygenated morphinans. By the 1940s, catalytic hydrogenation of thebaine yielded oxycodone, introducing a C-14 hydroxyl group that markedly improved mu-opioid receptor (MOR) affinity and analgesic potency compared to codeine [5] [7]. This innovation established 14-hydroxy substitutions as a strategic design element for subsequent MOR-targeted therapeutics.

Table 1: Key Historical Milestones in Morphinan Opioid Development

YearInnovationSignificance
1804Isolation of morphineFirst alkaloid isolated from opium; foundation for opioid pharmacology
1916Structural elucidation of morphineEnabled targeted molecular modifications [5]
1925Kabay's poppy straw extractionIndustrial-scale morphine production [3]
1940sOxycodone synthesis from thebaineIntroduced C-14 oxygenation as a potency-enhancing modification [7]
1970sOxymorphone developmentDemonstrated impact of C-6 carbonyl modifications on receptor affinity [1]

Synthetic Pathways for Oxycodone and Its Semi-Synthetic Derivatives

Oxycodone synthesis leverages thebaine as a biosynthetic precursor through multi-step transformations optimized for industrial production [7]. The process initiates with selective catalytic hydrogenation of thebaine's 7,8-unsaturated bond using palladium catalysts, yielding dihydrothebaine. Subsequent allylic oxidation with peracids (e.g., m-chloroperbenzoic acid) installs the C-14 hydroxyl group, generating 14-hydroxycodeinone. This intermediate undergoes stereoselective reduction of the C-7,8 double bond and catalytic demethylation at C-3 to afford oxycodone [7]. Critical purity controls are enforced at each stage to eliminate genotoxic impurities like 8,14-dihydroxy-7,8-dihydrocodeinone.

Oxymorphone—a key pharmacologically active metabolite of oxycodone—is synthesized via N-demethylation of oxycodone using cyanogen bromide (von Braun reaction) followed by O-demethylation with boron tribromide. Alternatively, direct oxidation of thebaine via 14-hydroxycodeinone intermediate permits selective keto-group retention at C-6 while introducing the C-14 hydroxyl [1] [7]. These pathways exemplify precision chemical modifications to achieve target pharmacophores.

Table 2: Key Intermediates in Oxycodone Synthesis

IntermediateChemical TransformationFunctional Significance
ThebaineStarting materialProvides morphinan core with reactive diene system
DihydrothebainePd-catalyzed hydrogenation (C7-C8 bond)Saturates bond for stability
14-HydroxycodeinoneAllylic oxidation (C14 hydroxylation)Enhances MOR binding affinity [7]
OxycodoneCatalytic demethylation (C3 methoxy removal)Yields active pharmaceutical ingredient (API)

Position-Specific Modifications in the Morphinan Skeleton (C-6, C-14 Oxygenation)

C-14 Hydroxylation

Introduction of a hydroxyl group at C-14 induces conformational constraints in the morphinan scaffold that enhance MOR affinity. X-ray crystallography studies reveal that 14-OH forms a hydrogen bond network with transmembrane residues (e.g., His297 in TM6), stabilizing the receptor's active conformation [5] [7]. Semi-synthetic derivatives like oxycodone and oxymorphone exhibit 5–10-fold greater MOR binding affinity than their non-oxygenated counterparts (codeine and morphine, respectively) due to this interaction [7]. The 14-OH group also reduces β-arrestin recruitment, potentially mitigating respiratory depression—though clinical validation remains ongoing [5].

C-6 Carbonyl Modifications

The C-6 keto group in oxycodone and oxymorphone is a critical pharmacophore. SAR studies demonstrate that α-orientation of this carbonyl optimizes hydrogen bonding with Lys233 and Asp216 in the MOR binding pocket [1] [9]. Reduction of the C-6 keto to a hydroxyl group (yielding 6α- or 6β-hydroxy derivatives) diminishes potency: 6β-hydroxy oxymorphone retains partial agonist activity (EC₅₀ = 48 nM), whereas 6α-epimers show >100-fold reduced efficacy [1]. Wolff-Kishner deoxygenation to 6-desoxy derivatives moderately reduces MOR affinity but retains full efficacy, indicating the keto group enhances binding without being strictly essential for activation [7].

Table 3: Impact of C-6 and C-14 Functional Groups on Bioactivity

ModificationCompound ExampleMOR Affinity (Ki, nM)Functional Effect
C-14 hydroxyl + C-6 ketoOxymorphone0.78 ± 0.12 [7]Full agonist; high bias toward G-protein signaling
C-14 unmodified + C-6 ketoMorphine3.5 ± 0.6 [5]Full agonist; moderate β-arrestin recruitment
C-14 hydroxyl + C-6 β-OH6β-Oxymorphol18.3 ± 2.1 [1]Partial agonist (45% efficacy)
C-14 hydroxyl + C-6 H₂6-Desoxyoxymorphone5.2 ± 0.9 [7]Full agonist; reduced potency

Structure-Activity Relationship (SAR) Studies of Mu-Opioid Receptor Affinity

Molecular Determinants of MOR Selectivity

The morphinan scaffold's MOR selectivity arises from specific steric and electrostatic complementarity within the orthosteric pocket. Key interactions include:

  • Salt bridge formation: The protonated amine at C-17 engages Asp147 in TM3 [9].
  • Phenolic hydroxyl engagement: The C-3 hydroxyl hydrogen bonds with Tyr148 and His319 [5].
  • C-14/C-6 synergism: As detailed in Section 1.3, these groups jointly stabilize extracellular loop conformations critical for high-affinity binding [7].

Molecular dynamics simulations reveal that 14-hydroxy derivatives induce a 2.5-Å shift in TM6 orientation versus morphine, enhancing Gαᵢ coupling efficiency [5]. This underlies oxycodone's increased bias factor (G-protein/β-arrestin EC₅₀ ratio = 12.7 vs. morphine's 8.3) [4].

Biased Agonism via Scaffold Modulation

Structural modifications directly influence signaling bias:

  • C-7,8 saturation: Dihydro derivatives (e.g., oxycodone vs. oxycodone) exhibit 30% higher Gαᵢ activation [4].
  • N-Substitution: N-methyl retention (as in oxycodone) favors G-protein coupling, whereas N-phenethyl shifts toward β-arrestin recruitment [5] [9].
  • C-6 stereochemistry: β-oriented substituents sterically hinder Tyr312 interaction, reducing β-arrestin-2 recruitment [1].

Contemporary ligand design exploits these principles to maximize therapeutic indices. For example, introduction of bulky C-6 substituents (e.g., amidomethyl groups) in oxymorphone derivatives yields analogs with >200-fold selectivity for G-protein pathways [4] [7].

Table 4: Biased Signaling Profiles of Selected Morphinans

CompoundGαᵢ Activation (EC₅₀, nM)β-Arrestin-2 Recruitment (EC₅₀, nM)*Bias Factor **
Oxymorphone8.9 ± 1.2115 ± 1812.7 [4]
Morphine22.3 ± 3.1185 ± 278.3 [5]
TRV1305.1 ± 0.8>1,00048.2 [4]
6β-NAQ**0.37 ± 0.05185 ± 220.8 [9]

Bias factor calculated relative to reference agonist DAMGO; *Naltrexamine-derived ligand [9]

Compounds Mentioned in Article

Properties

CAS Number

52446-25-0

Product Name

Oxaydo

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1

InChI Key

IGNAMRAQFUFUMH-KCTCKCTRSA-N

SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.